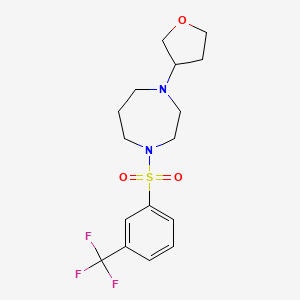

1-(Tetrahydrofuran-3-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane

説明

特性

IUPAC Name |

1-(oxolan-3-yl)-4-[3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O3S/c17-16(18,19)13-3-1-4-15(11-13)25(22,23)21-7-2-6-20(8-9-21)14-5-10-24-12-14/h1,3-4,11,14H,2,5-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYNUJPECQLGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Tetrahydrofuran-3-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a diazepane ring, a tetrahydrofuran moiety, and a trifluoromethyl phenylsulfonyl group. This unique combination may contribute to its biological properties.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives with sulfonyl groups have been noted for their effectiveness against various bacterial strains. Studies indicate that the presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and antimicrobial efficacy .

Anticancer Activity

Compounds featuring diazepane rings have been explored for their anticancer potential. Preliminary in vitro assays suggest that 1-(Tetrahydrofuran-3-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as DHODH (Dihydroorotate dehydrogenase), which is crucial in pyrimidine synthesis. This inhibition can lead to reduced cellular proliferation in cancer cells .

- Modulation of Signaling Pathways : The compound may affect signaling pathways associated with cell survival and apoptosis, particularly through the modulation of MAPK/ERK pathways, which are often dysregulated in cancer .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several diazepane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, comparable to established antibiotics. The structure-activity relationship (SAR) analysis suggested that the trifluoromethyl group plays a critical role in enhancing activity against Gram-positive bacteria .

Case Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines (e.g., HeLa, A549) demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased sub-G1 populations, indicating DNA fragmentation. Additionally, Western blotting showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, further supporting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

類似化合物との比較

Structural and Functional Analogues

Key structural analogs are compared below based on substituents, molecular features, and synthetic

Key Comparative Findings

Heteroatom Substitution Effects

- Tetrahydrofuran vs. This difference may influence solubility, with oxygen-based rings favoring aqueous environments, while sulfur-containing analogs exhibit higher lipophilicity .

Functional Group Variations

- Trifluoromethylphenylsulfonyl Motif :

- Dioxaborolane Derivatives (e.g., 1800426-81-6) :

Physicochemical and Pharmacokinetic Implications

- Metabolic Stability : The trifluoromethyl group in all analogs enhances resistance to oxidative metabolism, a shared advantage for drug candidates .

- Bioactivity : While compound 9b was synthesized as a D3 receptor ligand , the target compound’s biological activity remains unstudied in the provided evidence.

Q & A

Basic: What are the optimal synthetic routes for this compound?

The synthesis typically involves sulfonylation of a 1,4-diazepane precursor with 3-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:

- Coupling under anhydrous conditions : Use dichloromethane (DCM) or tetrahydrofuran (THF) as solvents with a base like diisopropylethylamine (DIPEA) to facilitate sulfonamide bond formation .

- Purification : Column chromatography or preparative HPLC (≥98% purity) ensures removal of unreacted intermediates .

- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of sulfonyl chloride) and reaction time (12–24 hours) to maximize output .

Basic: How to characterize this compound using spectroscopic methods?

Employ a multi-spectral approach:

- NMR : H and C NMR confirm the tetrahydrofuran ring geometry and sulfonyl group position via coupling patterns and chemical shifts (e.g., sulfonyl protons at δ 7.5–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 407.12) .

- HPLC : Retention time comparison with intermediates ensures purity (>95%) .

Advanced: What strategies evaluate its biological activity in cancer models?

Align with oncological hallmarks (e.g., proliferation, apoptosis):

- In vitro assays : Test kinase inhibition (e.g., PI3K/AKT pathway) using IC measurements .

- Apoptosis screening : Flow cytometry with Annexin V/PI staining in cell lines (e.g., HeLa, MCF-7) .

- 3D tumor spheroids : Assess penetration efficacy via confocal microscopy with fluorescent analogs .

Advanced: How to analyze structure-activity relationships (SAR) for this compound?

- Substituent variation : Compare trifluoromethyl (electron-withdrawing) vs. methyl/methoxy groups (electron-donating) on phenyl rings to assess sulfonyl group reactivity .

- Computational modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities to target proteins (e.g., kinases) .

Data Contradiction: How to resolve discrepancies in biological activity data?

- Method triangulation : Combine enzyme assays (e.g., fluorescence-based) with cell viability tests (MTT) to cross-validate results .

- Control standardization : Include positive controls (e.g., staurosporine for apoptosis) and replicate experiments across independent labs .

Advanced: How to assess stability under physiological conditions?

- pH-dependent stability : Incubate in simulated gastric fluid (pH 2) and plasma (pH 7.4), monitoring degradation via HPLC at 0, 6, and 24 hours .

- Metabolic stability : Use liver microsomes (human/rat) to quantify half-life (t) and identify metabolites via LC-MS/MS .

Advanced: What are key challenges in scaling up synthesis?

- Temperature sensitivity : Maintain reactions at −78°C during sulfonylation to prevent side reactions (e.g., dimerization) .

- Solvent recovery : Optimize DCM/THF recycling to reduce costs and environmental impact .

Data Analysis: How to interpret conflicting spectroscopic data?

- Multi-spectral correlation : Cross-reference NMR splitting patterns with X-ray crystallography data (if available) to resolve stereochemical ambiguities .

- Dynamic NMR : Perform variable-temperature experiments to detect conformational flexibility in the diazepane ring .

Advanced: How to evaluate pharmacokinetic properties?

- In vivo models : Administer intravenously to rodents and collect plasma for LC-MS analysis to calculate AUC, C, and clearance rates .

- BBB permeability : Use an in vitro blood-brain barrier model (e.g., hCMEC/D3 cells) to assess CNS penetration .

Data Integrity: How to ensure reproducibility in synthesis?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。